molecular formula C11H9ClN2O2 B6385548 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1262004-16-9

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385548
CAS No.: 1262004-16-9
M. Wt: 236.65 g/mol
InChI Key: RUXIQZDOJUFAMP-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring and two hydroxyl groups on the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and a suitable pyrimidine precursor.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

    Catalysts and Reagents: Common reagents include acids or bases to facilitate the reaction, and catalysts such as palladium or platinum may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce amines.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenyl isocyanate
  • 4-Chloro-3-methylphenol
  • 3-Chloro-4-methylphenyl isocyanate

Uniqueness

5-(3-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine is unique due to its specific substitution pattern and the presence of both chloro and hydroxyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-3-7(4-9(6)12)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXIQZDOJUFAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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